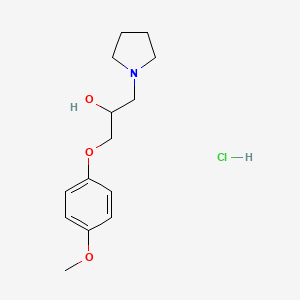
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a chemical compound that has been widely studied in scientific research. It is a synthetic compound that has been synthesized and used in various fields of research, including neuroscience, pharmacology, and toxicology.
作用机制
The mechanism of action of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is thought to act as a partial agonist at the alpha-2 adrenergic receptor and as a reuptake inhibitor of dopamine and norepinephrine. This compound has also been shown to interact with the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in certain blood vessels. In addition, this compound has been shown to produce anxiolytic and anti-depressant effects in animal models.
实验室实验的优点和局限性
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects on neurotransmitter systems can be studied in vitro and in vivo. However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have potential for abuse and dependence, and its effects on human subjects are not well understood.
未来方向
There are several future directions for research on 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the development of new drugs that target the endocannabinoid system, based on the structure of this compound. Another area of research is the investigation of the long-term effects of this compound on neurotransmitter systems and behavior. Finally, there is a need for further research on the potential therapeutic uses of this compound, particularly in the treatment of anxiety and depression.
合成方法
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-methoxyphenol with 1-pyrrolidin-2-one in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The synthesis of this compound is a well-established method, and the purity and yield of the final product can be controlled by adjusting the reaction conditions.
科学研究应用
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the function of neurotransmitter systems in the brain. This compound has been shown to modulate the release of dopamine and norepinephrine, two important neurotransmitters involved in reward and motivation pathways. This compound has also been used to investigate the role of the endocannabinoid system in regulating anxiety and stress responses.
属性
IUPAC Name |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15;/h4-7,12,16H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQMIJGDYAUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)
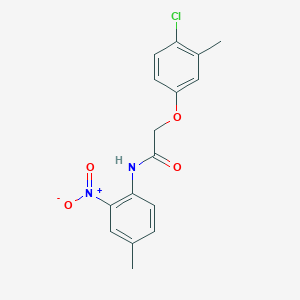
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
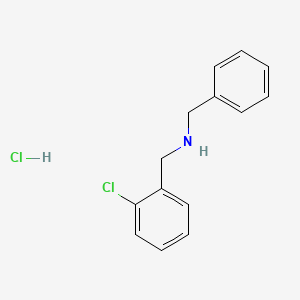
![1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate](/img/structure/B5163720.png)
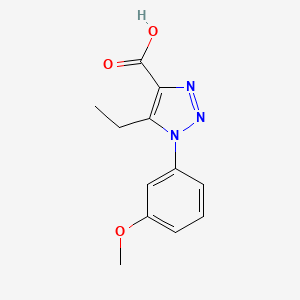
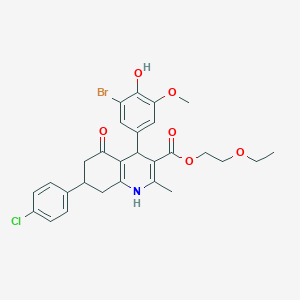
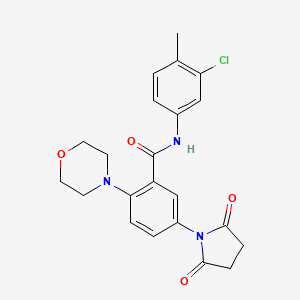
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)
